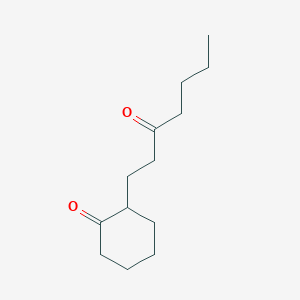
2-(3-Oxoheptyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Oxoheptyl)cyclohexan-1-one: is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a 3-oxoheptyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 2-(3-oxoheptyl)cyclohexan-1-one involves the aldol condensation of cyclohexanone with heptanal. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to promote the formation of the aldol product, which is then dehydrated to yield the desired compound.
-
Michael Addition: : Another synthetic route involves the Michael addition of cyclohexanone to 3-hepten-2-one. This reaction is catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds through the formation of an enolate intermediate, which adds to the α,β-unsaturated ketone to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 2-(3-oxoheptyl)cyclohexan-1-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : This compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Reagents such as Grignard reagents and organolithium compounds are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol; lithium aluminum hydride in ether.
Substitution: Grignard reagents in dry ether; organolithium compounds in hexane.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclohexanones and alcohols.
Applications De Recherche Scientifique
2-(3-oxoheptyl)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Material Science: It is explored for its potential use in the development of new materials, such as polymers and resins.
Industrial Chemistry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-oxoheptyl)cyclohexan-1-one involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved include nucleophilic addition and substitution reactions.
Comparaison Avec Des Composés Similaires
2-(3-oxoheptyl)cyclohexan-1-one can be compared with other cyclohexanone derivatives:
Cyclohexanone: The parent compound, which lacks the 3-oxoheptyl group, is less complex and has different reactivity.
2-(3-Oxopropyl)cyclohexan-1-one: A similar compound with a shorter alkyl chain, which affects its physical and chemical properties.
2-(3-Oxohexyl)cyclohexan-1-one: Another similar compound with a different alkyl chain length, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific alkyl chain length, which imparts distinct properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
136764-03-9 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-(3-oxoheptyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-7-12(14)10-9-11-6-4-5-8-13(11)15/h11H,2-10H2,1H3 |
Clé InChI |
QPMKYESVLYTDFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CCC1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
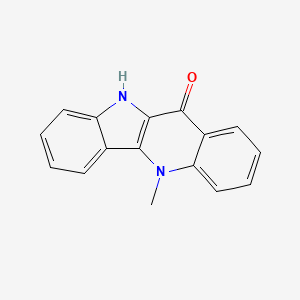
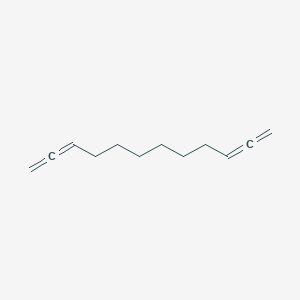
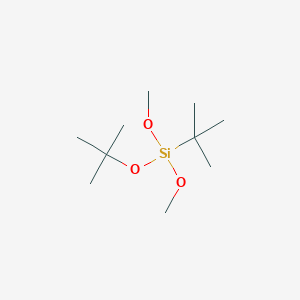
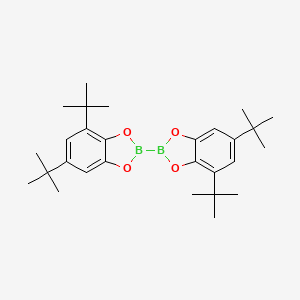
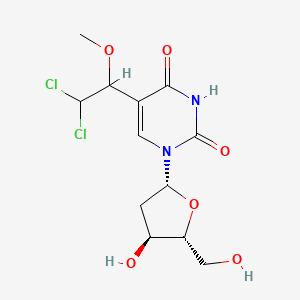

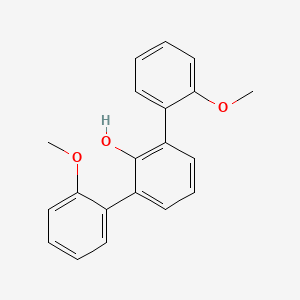

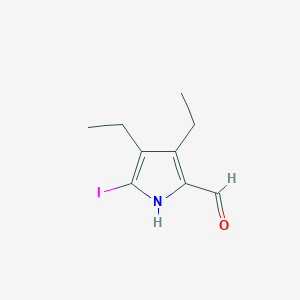

![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
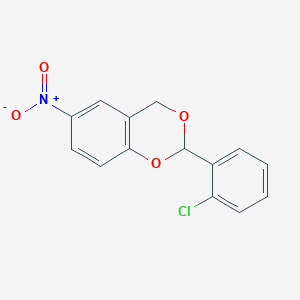
![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)
